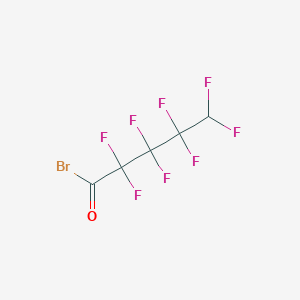

5H-Octafluoropentanoyl bromide

Übersicht

Beschreibung

2,2,3,3,4,4,5,5-Octafluoropentanoyl Bromide is a fluorinated organic compound known for its unique chemical properties. It is often used as an intermediate in the synthesis of various fluorinated compounds. The presence of multiple fluorine atoms in its structure imparts significant chemical stability and resistance to degradation, making it valuable in various industrial and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5-Octafluoropentanoyl Bromide typically involves the bromination of 2,2,3,3,4,4,5,5-octafluoropentanoic acid. This reaction is carried out under controlled conditions using bromine or a brominating agent such as phosphorus tribromide. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 2,2,3,3,4,4,5,5-Octafluoropentanoyl Bromide may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and maximizing efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,3,3,4,4,5,5-Octafluoropentanoyl Bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or alcohols.

Reduction Reactions: The compound can be reduced to form 2,2,3,3,4,4,5,5-octafluoropentanol under specific conditions.

Oxidation Reactions: Although less common, it can undergo oxidation to form higher oxidation state compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

Substitution: Products include fluorinated amides, esters, and ethers.

Reduction: The primary product is 2,2,3,3,4,4,5,5-octafluoropentanol.

Oxidation: Products may include carboxylic acids or other higher oxidation state compounds.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

2.1. Fluorous Chemistry

One of the primary applications of 5H-Octafluoropentanoyl bromide lies in fluorous chemistry. Its use as a fluorous solvent facilitates the separation of products from catalysts in various reactions. For example, it has been employed in:

- Wacker Oxidation Reactions : Utilizing perfluorinated solvents like this compound allows for efficient product separation and catalyst recovery after the reaction .

- Hydroboration Reactions : The compound has been used in hydroboration processes involving rhodium complex catalysts, enhancing reaction efficiency due to its solubility properties .

2.2. Synthesis of Fluorinated Compounds

This compound serves as a building block for synthesizing various fluorinated compounds, which are crucial in developing pharmaceuticals and agrochemicals. Its ability to introduce fluorine into organic molecules can significantly alter their biological activity and stability.

Material Science Applications

3.1. Coatings and Surface Modifications

The compound is also utilized in creating advanced coatings that exhibit unique properties such as:

- Chemical Inertness : Coatings derived from this compound demonstrate excellent resistance to chemicals, making them suitable for industrial applications .

- Water Repellency : These coatings can provide surfaces with hydrophobic characteristics, beneficial in various sectors including electronics and textiles .

| Property | Description |

|---|---|

| Chemical Inertness | High resistance to corrosive substances |

| Water Repellency | Effective barrier against moisture |

| Thermal Stability | Maintains performance under extreme conditions |

Pharmaceutical Applications

4.1. Drug Delivery Systems

In pharmaceutical formulations, this compound is explored for its potential in drug delivery systems. Its fluorinated nature may enhance the bioavailability of certain drugs by improving their solubility and stability within biological environments.

4.2. Development of Therapeutic Agents

The compound's role as a reagent in synthesizing therapeutic agents has been documented, particularly in creating compounds with enhanced efficacy due to the presence of fluorine atoms . This aspect is critical in medicinal chemistry where fluorinated compounds often exhibit improved pharmacokinetic profiles.

Case Studies

Case Study 1: Fluorous Solvent Utilization

A study demonstrated the effectiveness of using this compound as a solvent in a multi-step synthesis involving complex organic molecules. The researchers noted significant improvements in yield and purity when utilizing this fluorous solvent compared to traditional organic solvents .

Case Study 2: Coating Applications

In another investigation, coatings formulated with this compound were applied to electronic components to enhance their durability against environmental stressors. The results indicated that these coatings not only provided superior protection but also maintained electrical performance under extreme conditions .

Wirkmechanismus

The mechanism of action of 2,2,3,3,4,4,5,5-Octafluoropentanoyl Bromide involves its ability to act as an electrophile in chemical reactions. The presence of the bromine atom makes it highly reactive towards nucleophiles, facilitating substitution reactions. The multiple fluorine atoms in its structure enhance its stability and resistance to degradation, making it an effective intermediate in various synthetic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A related compound used in similar applications but with different reactivity due to the presence of a hydroxyl group instead of a bromine atom.

Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether: Another fluorinated compound with an epoxide group, used in the synthesis of polymers and other materials.

Uniqueness

2,2,3,3,4,4,5,5-Octafluoropentanoyl Bromide is unique due to its high reactivity and stability, making it a valuable intermediate in the synthesis of various fluorinated compounds. Its ability to undergo multiple types of chemical reactions under controlled conditions allows for the production of a wide range of derivatives with specific properties.

Biologische Aktivität

5H-Octafluoropentanoyl bromide is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of multiple fluorine atoms, imparts distinct chemical properties that influence its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting relevant studies, toxicity data, and potential applications.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features a carbon backbone with eight fluorine atoms, which significantly affects its reactivity and interaction with biological systems.

Toxicity and Safety

The biological activity of this compound is closely linked to its toxicity profile. According to safety data sheets, exposure to this compound can lead to irritation of the skin, eyes, and respiratory tract. Acute toxicity studies indicate that it may cause respiratory distress and other symptoms associated with chemical exposure. Specific findings include:

- Irritation : Skin and eye irritation are common upon contact.

- Respiratory Effects : Inhalation can result in asthma-like symptoms, potentially leading to reactive airways dysfunction syndrome (RADS) after high-level exposure .

- Endocrine Disruption : Current literature indicates no evidence of endocrine-disrupting properties associated with this compound .

Biological Studies

Research has explored the potential applications of this compound in various biological contexts:

- Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds can exhibit antimicrobial properties. However, specific data on this compound's efficacy against microbial strains remain limited.

- Drug Development : The unique properties of fluorinated compounds have made them valuable in drug design. This compound may serve as a building block for synthesizing novel therapeutic agents, particularly in targeting specific biological pathways.

- Material Science Applications : Its stability and chemical resistance make it an attractive candidate for developing advanced materials, including coatings and polymers that require enhanced durability against environmental factors.

Case Studies

Several case studies have highlighted the implications of using this compound in research:

- Study on Reactive Airway Dysfunction Syndrome (RADS) : A case study documented instances where individuals exposed to high concentrations exhibited persistent respiratory issues, underscoring the need for careful handling and assessment of safety protocols .

- Fluorinated Compounds in Drug Synthesis : Research into the synthesis of fluorinated pharmaceuticals has shown that compounds like this compound can influence pharmacokinetics and bioavailability due to their unique interactions with biological membranes.

Comparative Analysis

The following table summarizes key properties and findings related to this compound compared to other similar fluorinated compounds:

| Property/Compound | This compound | Perfluoroalkyl Substances (PFAS) | Other Fluorinated Compounds |

|---|---|---|---|

| Toxicity | Moderate | High | Variable |

| Endocrine Disruption | None found | Common | Variable |

| Antimicrobial Activity | Limited data | Some effectiveness | Variable |

| Industrial Applications | Emerging | Established | Established |

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoropentanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrF8O/c6-1(15)3(9,10)5(13,14)4(11,12)2(7)8/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDUVTZKWYZNJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)Br)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrF8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379727 | |

| Record name | 2,2,3,3,4,4,5,5-octafluoropentanoyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-69-2 | |

| Record name | 2,2,3,3,4,4,5,5-octafluoropentanoyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.